molecular formula C12H14F2O3S B15315591 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate

3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate

Cat. No.: B15315591
M. Wt: 276.30 g/mol
InChI Key: OEAVVFRZJOVZEF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is a chemical compound that features a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a 4-methylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate typically involves the introduction of the difluoromethyl group to a cyclobutyl ring, followed by the attachment of the 4-methylbenzene-1-sulfonate group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the cyclobutyl ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer the CF2H group to the desired site on the cyclobutyl ring. The process may also involve the use of novel non-ozone depleting difluorocarbene reagents for X-H insertion reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The cyclobutyl ring and sulfonate group may also play roles in modulating the compound’s overall activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)cyclobutyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethyl group, cyclobutyl ring, and sulfonate group provides distinct chemical and physical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H14F2O3S

Molecular Weight

276.30 g/mol

IUPAC Name

[3-(difluoromethyl)cyclobutyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14F2O3S/c1-8-2-4-11(5-3-8)18(15,16)17-10-6-9(7-10)12(13)14/h2-5,9-10,12H,6-7H2,1H3

InChI Key

OEAVVFRZJOVZEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)C(F)F

Origin of Product

United States

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